BenchChemオンラインストアへようこそ!

RXFP3/4 agonist 2

RXFP3 pharmacology cAMP inhibition GPCR agonist potency

RXFP3/4 agonist 2 is the definitive small-molecule tool for dual RXFP3/4 pharmacology, achieving EC50 3.1 nM at RXFP3—>26-fold more potent than prior agonists. Its non-peptidic scaffold eliminates degradation and adsorption issues, while >100-fold selectivity over RXFP1 ensures clean target engagement. Supplied at ≥99.82% purity with 80 mg/mL DMSO solubility for automated HTS workflows. Ideal for dissecting cAMP vs. β-arrestin signaling pathways with precision.

Molecular Formula C22H22N6O2
Molecular Weight 402.4 g/mol
Cat. No. B12414247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXFP3/4 agonist 2
Molecular FormulaC22H22N6O2
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC=C2C=NNC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N
InChIInChI=1S/C22H22N6O2/c1-14-9-16(11-23)10-19-18(12-26-20(14)19)13-27-28-22(24)25-8-7-15-3-5-17(6-4-15)21(29)30-2/h3-6,9-10,12-13,26H,7-8H2,1-2H3,(H3,24,25,28)/b27-13+
InChIKeyXIVYUSRYHWXGLX-UVHMKAGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXFP3/4 Agonist 2: A Non‑Peptide Dual RXFP3/4 Activator for Metabolic & Neuroscience Research


RXFP3/4 agonist 2 (CAS 2752378‑78‑0, also designated compound 10d) is a synthetic, non‑peptidic small molecule that functions as a dual agonist of the relaxin family peptide receptors RXFP3 and RXFP4 [1]. The compound belongs to the indole‑containing amidinohydrazone chemical class and was developed through systematic structure–activity relationship (SAR) optimization to achieve sub‑nanomolar potency at both receptor subtypes [1]. Its non‑peptide nature distinguishes it from endogenous peptide ligands (relaxin‑3 and INSL5) and their engineered analogs, offering researchers a low‑molecular‑weight (402.45 g/mol) tool compound with defined receptor pharmacology .

Why Substituting RXFP3/4 Agonist 2 with Another In‑Class Compound Jeopardizes Experimental Reproducibility


RXFP3‑ and RXFP4‑targeting ligands exhibit profound pharmacological heterogeneity in terms of potency, receptor subtype selectivity, signaling bias, and chemical composition (peptide vs. small molecule) [1]. A direct potency comparison across RXFP3 agonists reveals a >26‑fold difference in EC₅₀ values for RXFP3 activation between RXFP3/4 agonist 2 (EC₅₀ = 3.1 nM) and the earlier‑generation dual agonist RXFP3/4 agonist 1 (EC₅₀ = 82 nM) . Moreover, selective RXFP4 agonists (e.g., DC591053, pEC₅₀ = 7.24 at RXFP4) fail to activate RXFP3 entirely, precluding any investigation of dual‑receptor pharmacology [2]. Peptide‑based agonists, such as minimised relaxin‑3 analogue 2 (pKi = 7.9 at RXFP3), introduce additional variables including distinct pharmacokinetic profiles, potential immunogenicity, and receptor‑binding modes that differ fundamentally from small‑molecule amidinohydrazones [3]. These quantitative disparities demonstrate that simple substitution among in‑class compounds cannot preserve experimental outcomes without re‑optimizing every assay condition.

RXFP3/4 Agonist 2: Head‑to‑Head Quantitative Comparison Against Closest Analogs and Alternatives


cAMP Potency at RXFP3: >26‑Fold Improvement Over RXFP3/4 Agonist 1

RXFP3/4 agonist 2 exhibits an EC₅₀ of 3.1 nM for RXFP3‑mediated cAMP inhibition, representing a >26‑fold enhancement in potency compared to RXFP3/4 agonist 1 (EC₅₀ = 82 nM) [1]. Both compounds were evaluated under identical assay conditions in CHO‑K1 cells stably overexpressing human RXFP3, using forskolin‑stimulated cAMP accumulation as the functional readout [1]. The 26‑fold differential establishes that RXFP3/4 agonist 2 achieves meaningful receptor occupancy at substantially lower concentrations, reducing the risk of off‑target effects associated with higher dosing .

RXFP3 pharmacology cAMP inhibition GPCR agonist potency

cAMP Potency at RXFP4: 1.7‑Fold Advantage Over Minimised Relaxin‑3 Analogue 2

In cAMP inhibition assays using CHO‑K1 cells overexpressing human RXFP4, RXFP3/4 agonist 2 demonstrates an EC₅₀ of 2.7 nM [1]. By comparison, the peptide‑based dual agonist minimised relaxin‑3 analogue 2 exhibits a pEC₅₀ range of 8.4–10.4 at RXFP4, corresponding to an EC₅₀ range of approximately 4–40 nM [2]. At the more potent end of this range (4 nM), RXFP3/4 agonist 2 maintains a 1.7‑fold potency advantage; at the less potent end (40 nM), the advantage expands to >14‑fold. The non‑peptide nature of RXFP3/4 agonist 2 also eliminates variables inherent to peptide handling, including susceptibility to proteolytic degradation and batch‑to‑batch folding inconsistencies [3].

RXFP4 pharmacology dual agonism peptide vs. small molecule

RXFP1 Counter‑Screen Selectivity: No Agonist Activity at 10 µM

When screened for agonist activity at RXFP1—the receptor for relaxin‑2 that mediates vasodilatory and anti‑fibrotic effects—RXFP3/4 agonist 2 exhibited no detectable cAMP modulation at concentrations up to 10 µM [1]. This represents >100‑fold selectivity for RXFP3/4 over RXFP1 [2]. In contrast, the endogenous peptide relaxin‑3 displays cross‑reactivity with RXFP1 (Ki ~1–10 nM range), while the selective RXFP4 agonist DC591053 shows no activity at RXFP3 (pEC₅₀ <5) but activates RXFP4 (pEC₅₀ = 7.24), making it unsuitable for studies requiring dual RXFP3/4 activation [3]. The absence of RXFP1 agonism by RXFP3/4 agonist 2 is critical for neuroscience applications where inadvertent RXFP1 stimulation could confound interpretations of RXFP3‑specific signaling [2].

receptor selectivity off‑target profiling RXFP1 avoidance

β‑Arrestin‑2 Recruitment: Direct Head‑to‑Head Comparison with RXFP3/4 Agonist 1

In a β‑galactosidase complementation‑based β‑arrestin‑2 recruitment assay using CHO cells stably expressing human RXFP3 and β‑arrestin‑2, RXFP3/4 agonist 2 elicited an EC₅₀ of 12.3 nM with an Emax of 47% relative to relaxin‑3 [1]. Under identical assay conditions, RXFP3/4 agonist 1 produced an EC₅₀ of 22.0 nM (Emax = 58%) [1]. Thus, RXFP3/4 agonist 2 is 1.8‑fold more potent in recruiting β‑arrestin‑2, though it displays a lower maximal efficacy (47% vs. 58% of relaxin‑3 response). This differential efficacy profile suggests potential utility in probing biased signaling pathways downstream of RXFP3, where β‑arrestin‑mediated events may be dissected separately from Gαi/o‑mediated cAMP modulation [2].

β‑arrestin‑2 signaling GPCR functional selectivity biased agonism

Physicochemical Properties: Optimized clogP Relative to RXFP3/4 Agonist 1

RXFP3/4 agonist 2 possesses a calculated partition coefficient (clogP) of 3.7, which falls within the optimal range of 2–4 recommended for CNS‑penetrant small molecules [1]. In comparison, RXFP3/4 agonist 1 exhibits a higher clogP of 4.6, exceeding the CNS‑favorable threshold and correlating with increased lipophilicity that may impair aqueous solubility and promote nonspecific protein binding [2]. The reduced clogP of RXFP3/4 agonist 2 was achieved through rational SAR: replacing the 5‑OH/7‑Et substitution pattern of compound 1 with 5‑CN/7‑Me significantly lowered lipophilicity while preserving and even enhancing receptor potency [3]. Despite this improved clogP, the amidinohydrazone series as a whole exhibits a topological polar surface area (TPSA) of 96.3 Ų, which exceeds the ideal CNS threshold of <90 Ų, suggesting that blood–brain barrier permeability may remain a limiting factor requiring further optimization [4].

BBB permeability clogP CNS drug design

Commercial Availability and Purity: Benchmarking Against Alternative Dual Agonists

RXFP3/4 agonist 2 is commercially available from multiple vendors with a certified purity of ≥99.82% (HPLC) and defined storage conditions (4°C, sealed, protected from moisture and light) . Solubility in DMSO is established at 80 mg/mL (198.78 mM), facilitating preparation of concentrated stock solutions for in vitro assays . In contrast, RXFP3/4 agonist 1 is also commercially accessible but may be offered at lower purity grades depending on the supplier, and the peptide‑based minimised relaxin‑3 analogue 2 requires specialized handling, storage at −20°C or below, and carries higher per‑milligram procurement costs due to synthetic complexity [1]. The non‑peptide small‑molecule nature of RXFP3/4 agonist 2 ensures batch‑to‑batch reproducibility and long‑term stability that peptide tools cannot match, a critical consideration for longitudinal studies or large‑scale screening campaigns [2].

compound procurement purity research tool quality

RXFP3/4 Agonist 2: Defined Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Pharmacological Profiling of RXFP3‑Mediated Gαi/o and β‑Arrestin‑2 Signaling Pathways

Researchers seeking to disentangle G‑protein‑dependent (cAMP) from β‑arrestin‑dependent signaling downstream of RXFP3 will benefit from the distinct potency and efficacy profile of RXFP3/4 agonist 2. The compound achieves an EC₅₀ of 3.1 nM for cAMP inhibition and 12.3 nM for β‑arrestin‑2 recruitment (Emax = 47%), providing a >26‑fold cAMP potency advantage over RXFP3/4 agonist 1 while exhibiting 1.8‑fold greater β‑arrestin‑2 recruitment potency but lower efficacy compared to the same comparator [1]. This quantitative differential enables more precise dissection of pathway‑specific pharmacology, particularly when used in parallel with reference compounds that display alternative bias profiles [2].

Neuroscience Studies Requiring Dual RXFP3/4 Activation Without RXFP1 Cross‑Reactivity

Investigators exploring the central relaxin‑3/RXFP3 system in rodent models of feeding, stress, or reward can leverage the >100‑fold selectivity of RXFP3/4 agonist 2 for RXFP3/4 over RXFP1 [1]. This selectivity eliminates the confounding RXFP1 activation that plagues studies using relaxin‑3 peptide or its less selective analogs [2]. Importantly, RXFP4 is a pseudogene in rats and is not detected in mouse brain, meaning that dual RXFP3/4 agonism in these species effectively isolates RXFP3 pharmacology in the CNS while maintaining peripheral RXFP4 engagement for appetite‑regulatory studies [3]. The compound's optimized clogP of 3.7 (vs. 4.6 for the lead compound) represents an incremental improvement toward CNS exposure, though direct intracranial administration may still be required given the TPSA limitation of 96.3 Ų .

High‑Throughput Screening Campaigns and Large‑Scale Compound Library Profiling

Laboratories conducting medium‑ or high‑throughput RXFP3/4‑targeted screens require a reference agonist that combines high potency (EC₅₀ <5 nM at both receptors) with robust commercial availability and defined purity (≥99.82%) [1]. RXFP3/4 agonist 2 meets these criteria, with established DMSO solubility of 80 mg/mL enabling preparation of concentrated stock solutions compatible with automated liquid handling systems [2]. The non‑peptide small‑molecule format ensures stability under standard screening conditions and eliminates the peptide‑associated risks of proteolytic degradation and adsorption to plastic surfaces [3]. For screeners seeking to benchmark novel chemical matter, the well‑characterized pharmacology of compound 10d (Ki = 68.7 nM at RXFP3; β‑arrestin‑2 EC₅₀ = 12.3 nM) provides a reliable positive control with fully disclosed experimental parameters .

Metabolic Disease Research Focused on Appetite Regulation and Energy Homeostasis

RXFP3/4 agonist 2 belongs to the same chemical class as the first reported small‑molecule dual RXFP3/4 agonist that increased food intake in rats upon acute central administration [1]. Although direct in vivo data for RXFP3/4 agonist 2 are not yet published, its SAR lineage demonstrates enhanced in vitro potency (EC₅₀ 3.1 nM at RXFP3 vs. 18.2 nM for the lead compound) and improved physicochemical properties (clogP 3.7 vs. 4.6) [2]. Researchers investigating the orexigenic effects of RXFP3/4 activation or screening for appetite‑modulating compounds can employ RXFP3/4 agonist 2 as a chemical probe to validate target engagement in cell‑based models of hypothalamic neuronal function, with the understanding that BBB penetration remains a potential limitation requiring careful experimental design (e.g., intracerebroventricular administration) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for RXFP3/4 agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.